2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine
Description
2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine is a tricyclic benzimidazole derivative characterized by a fused 1,4-dioxane ring system. Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 221.26 g/mol (calculated from ). It is structurally related to bioactive molecules targeting neurological and antimicrobial pathways, though its specific applications remain under investigation.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O2/c12-2-1-11-13-7-5-9-10(6-8(7)14-11)16-4-3-15-9/h5-6H,1-4,12H2,(H,13,14) |
InChI Key |
IBIHUSDGFBEBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The ethanamine group in the target compound improves water solubility compared to lipophilic substituents like butyl or piperidinylethyl .
- The thiol derivative (81864-47-3) exhibits moderate solubility but is prone to oxidation, forming disulfide bonds .
The butyl-substituted derivative (CID 28316498) shows antimicrobial activity in preliminary assays, attributed to its membrane-disrupting hydrophobicity .
Synthetic Utility :
- The chloromethyl derivative (1211430-27-1) serves as a versatile intermediate for nucleophilic substitution reactions .
Research Findings and Functional Insights
- Receptor Binding: The ethanamine side chain in the target compound may act as a hydrogen bond donor, facilitating interactions with biological targets such as serotonin or histamine receptors .
- Stability : Thiol-containing analogs (e.g., 81864-47-3) exhibit lower thermal stability due to sulfur’s susceptibility to oxidation .
- Pharmacokinetics : Piperidinylethyl and butyl derivatives show prolonged half-lives in vivo compared to the hydrophilic target compound, as evidenced by preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
